molecular formula C21H18N2O3S2 B11676149 (3Z)-3-[3-(4-ethoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-ethyl-1,3-dihydro-2H-indol-2-one

(3Z)-3-[3-(4-ethoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-ethyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B11676149
M. Wt: 410.5 g/mol
InChI Key: BFIZIZVGHKHILD-ZCXUNETKSA-N
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Description

The compound (3Z)-3-[3-(4-ethoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-ethyl-1,3-dihydro-2H-indol-2-one (hereafter referred to as the "target compound") is a heterocyclic derivative featuring a thiazolidinone core fused with an indol-2-one moiety. Key structural attributes include:

  • Z-configuration at the C3 position, critical for molecular planarity and biological interactions .
  • An ethyl group at the N1 position of the indole ring, modulating steric and electronic properties .

This scaffold is part of a broader class of rhodanine derivatives, which are known for diverse pharmacological activities, including antimicrobial, anticancer, and enzyme-inhibitory effects .

Properties

Molecular Formula

C21H18N2O3S2

Molecular Weight

410.5 g/mol

IUPAC Name

(5Z)-3-(4-ethoxyphenyl)-5-(1-ethyl-2-oxoindol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H18N2O3S2/c1-3-22-16-8-6-5-7-15(16)17(19(22)24)18-20(25)23(21(27)28-18)13-9-11-14(12-10-13)26-4-2/h5-12H,3-4H2,1-2H3/b18-17-

InChI Key

BFIZIZVGHKHILD-ZCXUNETKSA-N

Isomeric SMILES

CCN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)C4=CC=C(C=C4)OCC)/C1=O

Canonical SMILES

CCN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)C4=CC=C(C=C4)OCC)C1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-[3-(4-ethoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-ethyl-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common method includes the condensation of 4-ethoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with ethyl isocyanate to form the thiazolidinone ring. The final step involves the reaction of this intermediate with an indole derivative under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-[3-(4-ethoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-ethyl-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

(3Z)-3-[3-(4-ethoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-ethyl-1,3-dihydro-2H-indol-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (3Z)-3-[3-(4-ethoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-ethyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

The target compound is compared below with structurally related thiazolidinone-indole hybrids, focusing on substituent effects, biological activities, and physicochemical properties.

Table 1: Key Structural Features and Activities of Analogs
Compound ID/Reference Substituents Biological Activity Key Structural Differences vs. Target Compound
Target Compound 4-Ethoxyphenyl (N3), ethyl (N1-indole) Not explicitly reported Baseline structure
5b 3-Hydroxyphenyl (N3), methyl (N1-indole) Antibacterial, antifungal Hydroxyl group increases polarity; reduced lipophilicity
(5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one 2-Hydroxybenzylidene (C5), phenyl (N3) Not reported Benzylidene substituent; lacks indole moiety
(3Z)-3-[3-(3-Chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-5-nitro-1,3-dihydro-2H-indol-2-one 3-Chlorophenyl (N3), nitro (C5-indole) Not reported Electron-withdrawing Cl and NO₂; potential toxicity
(3Z)-3-[3-(2-Furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one 2-Furylmethyl (N3) Not reported Heteroaromatic substituent; lower metabolic stability

Structural and Electronic Effects

  • 4-Ethoxyphenyl vs. Hydroxyphenyl (5b ) : The ethoxy group in the target compound provides moderate electron-donating effects and higher lipophilicity compared to the polar hydroxyl group in 5b, which may enhance membrane penetration but reduce aqueous solubility.
  • Ethyl vs.
  • Chloro and Nitro Substituents (): The electron-withdrawing nature of Cl and NO₂ groups in analogs like may enhance reactivity but introduce toxicity risks, unlike the ethoxy group’s balanced electronic profile.

Crystallographic and Conformational Insights

  • Planarity and Intermolecular Interactions: The target compound’s Z-configuration ensures conjugation across the thiazolidinone-indole system, similar to (5Z)-5-(2-hydroxybenzylidene) derivatives .
  • Hydrogen Bonding : Unlike the S(6) and R₂²(7) motifs observed in hydroxy-substituted analogs , the ethoxy group may participate in weaker C–H⋯O interactions, altering solid-state stability.

Biological Activity

The compound (3Z)-3-[3-(4-ethoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-ethyl-1,3-dihydro-2H-indol-2-one , also known by its IUPAC name, is a complex organic molecule that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article focuses on its biological activities, mechanisms of action, and relevant case studies.

Molecular Structure and Properties

This compound exhibits a unique structure characterized by:

  • Molecular Formula : C27H21N3O4S2
  • Molecular Weight : 515.6 g/mol
  • Key Functional Groups : Thiazolidinone ring, indolone moiety, and ethoxyphenyl group.

Antimicrobial Properties

Research indicates that compounds similar to (3Z)-3-[3-(4-ethoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-ethyl-1,3-dihydro-2H-indol-2-one exhibit significant antimicrobial activity. For instance, studies have shown that thiazolidinone derivatives can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anticancer Activity

Several studies have explored the anticancer potential of thiazolidinone derivatives. The compound's structure allows it to interact with specific cellular targets involved in cancer progression. For example:

CompoundCancer TypeMechanism of Action
(3Z)-3-[3-(4-Ethoxyphenyl)-4-oxo...]Breast CancerInduction of apoptosis via caspase activation
Similar ThiazolidinonesLung CancerInhibition of cell proliferation through cyclin-dependent kinase (CDK) inhibition

In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells by activating caspase pathways and inhibiting key enzymes involved in cell cycle regulation.

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties have also been investigated. By modulating the expression of inflammatory cytokines and enzymes such as COX and LOX, it may reduce inflammation in various models. This activity is particularly relevant in diseases such as rheumatoid arthritis and other inflammatory disorders.

The biological activity of (3Z)-3-[3-(4-ethoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-ethyl-1,3-dihydro-2H-indol-2-one is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for microbial growth or cancer cell proliferation.
  • Receptor Modulation : It could act on various receptors that mediate cellular responses to external stimuli.
  • Gene Expression Regulation : The compound may influence the expression of genes associated with apoptosis and inflammation.

Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated a series of thiazolidinone derivatives for their anticancer properties against multiple cancer cell lines. The results showed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. The mechanism was linked to the inhibition of the PI3K/Akt signaling pathway.

Study 2: Antimicrobial Efficacy

In another research effort published in Antimicrobial Agents and Chemotherapy, a derivative similar to (3Z)-3-[3-(4-ethoxyphenyl)-4-oxo...] demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the compound's ability to disrupt bacterial biofilm formation.

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